Cas no 873056-60-1 (2-(3,5-Difluorophenyl)aniline)

2-(3,5-Difluorophenyl)aniline 化学的及び物理的性質
名前と識別子
-
- 3',5'-Difluoro-[1,1'-biphenyl]-2-amine
- 2-(3,5-DIFLUOROPHENYL)ANILINE
- 3′,5′-Difluoro[1,1′-biphenyl]-2-amine (ACI)
- 3′,5′-Difluorobiphenyl-2-ylamine
- EN300-7381793
- 3',5'-Difluoro[1,1'-biphenyl]-2-amine
- 3',5'-Difluoro-biphenyl-2-amine
- SB77050
- SCHEMBL400327
- 873056-60-1
- CS-0208895
- AKOS010254186
- MFCD12779847
- F80376
- YJB05660
- BS-25843
- DTXSID30716703
- 2-(3,5-Difluorophenyl)aniline
-
- MDL: MFCD12779847
- インチ: 1S/C12H9F2N/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H,15H2
- InChIKey: CYILCTRYEHZDGM-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C2C(N)=CC=CC=2)C=C(F)C=1
計算された属性
- せいみつぶんしりょう: 205.07000
- どういたいしつりょう: 205.07030562 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 205.20
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02000
- LogP: 3.79520
2-(3,5-Difluorophenyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D451215-250mg |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 250mg |
$69.00 | 2023-05-18 | ||
Fluorochem | 210571-1g |
3',5'-Difluoro-[1,1'-biphenyl]-2-amine |
873056-60-1 | 95% | 1g |
£76.00 | 2022-02-28 | |
Enamine | EN300-7381793-10.0g |
2-(3,5-difluorophenyl)aniline |
873056-60-1 | 95.0% | 10.0g |
$320.0 | 2025-03-11 | |
Fluorochem | 210571-5g |
3',5'-Difluoro-[1,1'-biphenyl]-2-amine |
873056-60-1 | 95% | 5g |
£225.00 | 2022-02-28 | |
Enamine | EN300-7381793-1.0g |
2-(3,5-difluorophenyl)aniline |
873056-60-1 | 95.0% | 1.0g |
$60.0 | 2025-03-11 | |
Enamine | EN300-7381793-0.1g |
2-(3,5-difluorophenyl)aniline |
873056-60-1 | 95.0% | 0.1g |
$21.0 | 2025-03-11 | |
Enamine | EN300-7381793-0.5g |
2-(3,5-difluorophenyl)aniline |
873056-60-1 | 95.0% | 0.5g |
$46.0 | 2025-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279565-25g |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 96% | 25g |
¥6580.00 | 2024-04-27 | |
Ambeed | A108472-5g |
3',5'-Difluoro-[1,1'-biphenyl]-2-amine |
873056-60-1 | 96% | 5g |
$230.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279565-10g |
2-(3,5-Difluorophenyl)aniline |
873056-60-1 | 96% | 10g |
¥3290.00 | 2024-04-27 |
2-(3,5-Difluorophenyl)aniline 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2-(3,5-Difluorophenyl)aniline Raw materials
2-(3,5-Difluorophenyl)aniline Preparation Products
2-(3,5-Difluorophenyl)aniline 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
2-(3,5-Difluorophenyl)anilineに関する追加情報
Introduction to 2-(3,5-Difluorophenyl)aniline (CAS No. 873056-60-1)
2-(3,5-Difluorophenyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 873056-60-1, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzene ring substituted with fluorine atoms at the 3 and 5 positions and an amino group at the 2 position, exhibits unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 2-(3,5-Difluorophenyl)aniline is highly reminiscent of many pharmacologically relevant compounds, where fluorine atoms play a crucial role in modulating metabolic stability, binding affinity, and overall biological activity. The presence of two fluorine atoms at the ortho positions relative to the amino group introduces a significant degree of electronic richness, which can be exploited in designing molecules with enhanced binding interactions to biological targets.
In recent years, the demand for fluorinated aromatic amines has surged due to their utility in drug discovery and development. 2-(3,5-Difluorophenyl)aniline has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various therapeutic areas, including oncology, neurology, and infectious diseases. Its ability to serve as a precursor for more complex scaffolds has made it a staple in medicinal chemistry libraries.
One of the most compelling aspects of 2-(3,5-Difluorophenyl)aniline is its role in developing molecules with improved pharmacokinetic profiles. The fluorine atoms contribute to lipophilicity and metabolic stability, which are critical factors in determining a drug's efficacy and duration of action. Furthermore, the electron-withdrawing nature of the fluorine substituents can enhance hydrogen bonding interactions with biological targets, leading to stronger and more selective binding.
Recent studies have highlighted the potential of 2-(3,5-Difluorophenyl)aniline in designing kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways and are often implicated in diseases such as cancer. By incorporating this compound into drug candidates, researchers have been able to develop inhibitors with enhanced potency and selectivity. For instance, derivatives of 2-(3,5-Difluorophenyl)aniline have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in many cancer types.
The synthesis of 2-(3,5-Difluorophenyl)aniline typically involves fluorination reactions on a precursor molecule such as aniline or its substituted derivatives. Advanced synthetic methodologies have been developed to achieve high yields and purity levels while minimizing side reactions. These methods often employ transition metal catalysis or electrochemical processes to facilitate the introduction of fluorine atoms at specific positions on the aromatic ring.
From a materials science perspective, 2-(3,5-Difluorophenyl)aniline has also been investigated for its potential applications in organic electronics. Its electron-rich structure makes it suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other optoelectronic devices. The presence of fluorine substituents can influence charge transport properties, making it an attractive candidate for enhancing device performance.
The pharmaceutical industry continues to explore novel applications for 2-(3,5-Difluorophenyl)aniline, driven by its versatility as a chemical scaffold. Researchers are leveraging computational chemistry and high-throughput screening techniques to identify new derivatives with improved pharmacological properties. These efforts aim to expand the therapeutic index of existing drugs and discover new treatments for unmet medical needs.
In conclusion,2-(3,5-Difluorophenyl)aniline (CAS No. 873056-60-1) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable tool for drug discovery, materials science, and advanced chemical synthesis. As research continues to uncover new applications for this compound,its importance is likely to grow even further.
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